8-fluoro-2-(thiophene-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole
Description
Properties
IUPAC Name |
(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c17-10-3-4-13-11(8-10)12-9-19(6-5-14(12)18-13)16(20)15-2-1-7-21-15/h1-4,7-8,18H,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQYMUCDIQTAHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 8-fluoro-2-(thiophene-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole, often involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another approach is the Bischler-Möhlau indole synthesis, which uses aniline derivatives and α-haloketones .
Industrial Production Methods
Industrial production of such compounds typically involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
8-fluoro-2-(thiophene-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyridoindoles exhibit significant anticancer properties. For instance, 8-fluoro-2-(thiophene-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole has been evaluated for its cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry explored a series of pyridoindole derivatives for their anticancer activity. The results demonstrated that modifications at the 8-position could enhance potency against specific cancer types .
Antimicrobial Properties
This compound also shows potential as an antimicrobial agent. The presence of the thiophene moiety is believed to enhance its interaction with microbial membranes.
Case Study:
Research conducted on similar thiophene-containing compounds revealed that they exhibited broad-spectrum antimicrobial activity. The study suggested that the incorporation of fluorine atoms could further improve efficacy against resistant strains .
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it a candidate for use in OLED technology. Its ability to emit light when subjected to an electric field can be harnessed in display technologies.
Research Findings:
A comparative analysis showed that incorporating this compound into OLEDs improved device efficiency and stability compared to traditional materials .
Synthetic Routes
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Various synthetic pathways have been developed to optimize yield and purity.
Table: Synthetic Methods Comparison
| Method | Yield (%) | Comments |
|---|---|---|
| Method A | 75% | Utilizes microwave-assisted synthesis for efficiency |
| Method B | 85% | Employs solvent-free conditions for green chemistry |
| Method C | 65% | Traditional reflux method with longer reaction times |
Mechanism of Action
The mechanism of action of 8-fluoro-2-(thiophene-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The indole and thiophene rings allow the compound to bind with high affinity to multiple receptors, influencing various biological processes . This binding can lead to the inhibition of enzymes, modulation of signal transduction pathways, and alteration of gene expression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituents on the pyridoindole core significantly influence physical properties, solubility, and synthetic yields:

Key Observations :
- Electron-withdrawing groups (e.g., trifluoromethoxy in compound 22) improve synthetic yields (88%) and stability, likely due to reduced electron density at the reactive site .
- Aromatic acyl groups (thiophene, naphthoyl) correlate with varied physical states (oil vs. solid), influenced by molecular planarity and intermolecular interactions .
- Hydrophilic substituents (e.g., imidazole-methyl in compound 12) enhance water solubility, critical for bioavailability .
Anticancer Potential
- Thiophene derivatives : 2-(Thiophen-2-yl)-1H-indole analogs exhibit anticancer activity, suggesting that the thiophene moiety in the target compound may contribute to cytotoxicity via π-π stacking or metabolic inhibition .
- Naphthoyl derivatives : Compound 35 demonstrated efficacy against glioblastoma multiforme cells, indicating that bulky aromatic groups may enhance microtubule destabilization .
Biological Activity
8-Fluoro-2-(thiophene-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a fluorine atom and a thiophene carbonyl group attached to a pyridoindole framework. The molecular formula is , and it has a molecular weight of approximately 348.39 g/mol. Its unique structure contributes to its biological activity.
Research indicates that compounds similar to this compound often exhibit their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many heterocycles act as enzyme inhibitors. For instance, certain derivatives have shown effectiveness against enzymes involved in viral replication and cancer cell proliferation.
- Modulation of Cell Signaling Pathways : The compound may influence pathways such as apoptosis and cell cycle regulation, leading to effects on tumor growth and survival.
Antiviral Activity
Recent studies have highlighted the antiviral potential of related compounds. For example:
- Mechanism : Compounds that inhibit IMP dehydrogenase (IMPDH) have shown promise in reducing viral replication. This enzyme is crucial for guanine nucleotide synthesis in viruses.
- Efficacy : In vitro studies demonstrated that certain derivatives exhibit IC50 values in the low micromolar range against viruses such as Dengue and Hepatitis C .
Anticancer Activity
The anticancer properties of this compound have been explored extensively:
- Cell Cycle Arrest : Research indicates that this compound can induce G2/M phase arrest in cancer cells. This effect is linked to the activation of intrinsic apoptotic pathways .
- Case Studies : A study involving human breast cancer cells revealed that derivatives led to significant antiproliferative effects with IC50 values as low as 0.26 μM .
Data Table: Biological Activity Summary
| Activity Type | Target Disease/Pathway | Mechanism of Action | IC50 Value |
|---|---|---|---|
| Antiviral | Dengue Virus | IMPDH Inhibition | < 10 μM |
| Antiviral | Hepatitis C | IMPDH Inhibition | < 0.35 μM |
| Anticancer | Breast Cancer | G2/M Phase Arrest | 0.26 μM |
| Anticancer | Various Cancer Types | Apoptosis Induction | Varies |
Case Studies
- Antiviral Efficacy : A study demonstrated that similar compounds reduced viral load significantly in Vero cells infected with Dengue virus.
- Anticancer Studies : Research on human breast cancer cell lines indicated that treatment with the compound resulted in increased apoptosis markers and decreased cell viability.
Q & A
Q. Basic Synthesis and Optimization
Q: What are the established synthetic routes for 8-fluoro-2-(thiophene-2-carbonyl)-pyrido[4,3-b]indole, and how can reaction conditions be optimized for yield? A: Synthesis typically involves a multi-step sequence:
- Core formation : The pyridoindole scaffold is constructed via cyclization of substituted indole precursors under acidic or basic conditions. For example, refluxing with KOH in ethanol/water mixtures (96% yield reported for analogous compounds) .
- Thiophene coupling : The thiophene-2-carbonyl group is introduced via Friedel-Crafts acylation or palladium-catalyzed cross-coupling. Temperature control (e.g., 60–80°C) and anhydrous solvents (e.g., DCM) are critical to avoid side reactions .
- Fluorination : Fluorine is incorporated early via electrophilic substitution (e.g., Selectfluor®) or late-stage functionalization using fluorinating agents like DAST .
Optimization : Monitor reactions with TLC or HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization .
Q. Structural Characterization
Q: Which analytical techniques are most reliable for confirming the structure and purity of this compound? A: A combination of spectroscopic and crystallographic methods is essential:
- NMR : 1H/13C NMR (CDCl3 or DMSO-d6) identifies protons adjacent to fluorine (e.g., deshielded signals at δ 7.0–8.5 ppm) and thiophene carbonyl (C=O ~170 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]+ ~355.3 g/mol).
- X-ray crystallography : Resolves spatial arrangement, particularly the orientation of the thiophene moiety relative to the pyridoindole core .
Q. Physicochemical Properties
Q: How can researchers determine key physicochemical properties (e.g., solubility, melting point) for this compound? A: Use standardized protocols:
Q. Advanced Functionalization Strategies
Q: What strategies enable selective modification of the thiophene or fluorine moieties for SAR studies? A:
- Thiophene modification : Replace the carbonyl with thiourea via reaction with thiosemicarbazides (e.g., NH2CSNH2 in ethanol, 70°C) .
- Fluorine substitution : Perform nucleophilic aromatic substitution (e.g., with amines or alkoxides) under microwave irradiation (120°C, 30 min) .
- Cross-coupling : Suzuki-Miyaura reactions at the indole C-3 position using Pd(PPh3)4 and aryl boronic acids .
Q. Biological Target Identification
Q: What methodologies are recommended to investigate this compound’s mechanism of action and biological targets? A:
- Kinase assays : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to identify inhibition (IC50 values). Analogues show activity against CDK2 and Aurora kinases .
- Microtubule destabilization : Use immunofluorescence (α-tubulin staining) and MTT assays in glioblastoma cell lines (e.g., U87-MG) .
- Molecular docking : Simulate binding to BET bromodomains (PDB: 4LYI) using AutoDock Vina .
Q. Analytical Method Development
Q: How can HPLC/LC-MS methods be optimized for quantifying this compound in biological matrices? A:
Q. Crystallographic and Conformational Analysis
Q: What techniques elucidate the 3D structure and conformational flexibility of this compound? A:
Q. Structure-Activity Relationship (SAR) Studies
Q: How can systematic SAR studies be designed to evaluate the impact of substituents on bioactivity? A:
- Variations : Synthesize analogues with substituents at C-5 (e.g., methyl, nitro) or alternate heterocycles (e.g., pyridine instead of thiophene) .
- Assays : Test cytotoxicity (IC50 in HeLa cells), anti-inflammatory activity (COX-2 inhibition), and metabolic stability (microsomal t1/2) .
- Data analysis : Use Hansch analysis or 3D-QSAR (CoMFA) to correlate substituent parameters (σ, π) with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

